Product packaging for 2,3-Dimethylquinoxaline;perchloric acid(Cat. No.:CAS No. 65790-18-3)

2,3-Dimethylquinoxaline;perchloric acid

Cat. No.: B14481408
CAS No.: 65790-18-3
M. Wt: 258.66 g/mol
InChI Key: CJEWJCCGJDHJIY-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoxaline;perchloric acid is a chemical reagent of interest in various research fields, particularly in organic synthesis and medicinal chemistry. The 2,3-dimethylquinoxaline moiety is a versatile scaffold. It has been documented to undergo reactions with dienophiles like maleic anhydride and N-phenylmaleimide, forming adducts that are valuable intermediates in constructing more complex heterocyclic systems . In biomedical research, studies have investigated the biological properties of quinoxaline derivatives. Recent research has highlighted the gastroprotective effects of 2,3-dimethylquinoxaline (DMQ) in an indomethacin-induced gastric ulcer model in rats . The study reported that DMQ significantly reduced levels of key inflammatory biomarkers (TNF-α, IL-6, Cox-2) and increased protective mediators like prostaglandin E2 (PGE2) and mucin . A 2024 toxicological evaluation concluded that DMQ has an acceptable safety profile in rodents at certain doses, with an acute oral LD50 exceeding 2000 mg/kg in mice, though higher doses resulted in specific histological changes . This reagent is also relevant in materials science, as poly(phenylquinoxaline) derivatives have been developed for electroluminescence applications, and the compound has been used in the formation of donor-acceptor complexes for creating specialized solids . Physically, 2,3-dimethylquinoxaline is a solid with a melting point of approximately 104°C to 109°C . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a food additive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN2O4 B14481408 2,3-Dimethylquinoxaline;perchloric acid CAS No. 65790-18-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65790-18-3

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

2,3-dimethylquinoxaline;perchloric acid

InChI

InChI=1S/C10H10N2.ClHO4/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)

InChI Key

CJEWJCCGJDHJIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C.OCl(=O)(=O)=O

Origin of Product

United States

Synthesis and Preparation of 2,3 Dimethylquinoxaline Salts with Perchloric Acid

Direct Synthetic Routes to 2,3-Dimethylquinoxaline (B146804) Perchlorate (B79767)

The most straightforward method for preparing 2,3-dimethylquinoxaline perchlorate is through a direct acid-base reaction. This process involves the formation of an adduct by combining equimolar quantities of the 2,3-dimethylquinoxaline base and perchloric acid.

A typical laboratory procedure involves dissolving 2,3-dimethylquinoxaline in an anhydrous solvent such as dichloromethane (B109758) at a reduced temperature (0–5°C). To this solution, a 70% aqueous solution of perchloric acid is added slowly while stirring vigorously. The resulting product, 2,3-dimethylquinoxaline perchlorate, precipitates out of the solution as a solid. The precipitate is then isolated by filtration and washed with a cold solvent like ether to remove any unreacted starting materials or impurities. This method leverages the basic nature of the nitrogen atoms in the quinoxaline (B1680401) ring, which readily accept a proton from the strong perchloric acid to form the corresponding salt.

Methodologies for Acid-Catalyzed Quinoxaline Synthesis Utilizing Perchloric Acid

Perchloric acid can also be employed as a catalyst in the primary synthesis of the 2,3-dimethylquinoxaline ring. The most common and traditional route to quinoxaline derivatives is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govnih.govsapub.org For the synthesis of 2,3-dimethylquinoxaline, this involves the reaction of o-phenylenediamine (B120857) with 2,3-butanedione (B143835) (also known as biacetyl). The presence of a strong acid catalyst like perchloric acid facilitates this cyclocondensation reaction, leading directly to the formation of stable quinoxalinium perchlorate salts.

To enhance the efficiency, reusability, and environmental friendliness of the catalytic process, heterogeneous catalysts are often preferred. Perchloric acid supported on silica (B1680970) (HClO₄·SiO₂) has emerged as an effective and reusable heterogeneous catalyst for various organic transformations, including the synthesis of quinoxalines. chim.itasianpubs.org This solid acid catalyst offers several advantages, such as low cost, ease of preparation and handling, and simple recovery from the reaction mixture by filtration. organic-chemistry.org

The catalyst is typically prepared by adding aqueous perchloric acid to a suspension of silica gel in a solvent like ether. The mixture is then concentrated, and the resulting solid is heated under vacuum to produce a free-flowing powder.

In quinoxaline synthesis, HClO₄·SiO₂ has been successfully used to catalyze the reaction between o-phenylenediamines and α-haloketones at room temperature, affording the desired quinoxaline products in excellent yields. chim.it A key benefit of this system is the catalyst's stability and reusability; it can be recovered after the reaction and reused multiple times without a significant loss of catalytic activity. chim.it

Table 1: Synthesis of Quinoxalines using HClO₄·SiO₂ Catalyst
ReactantsCatalystConditionsYieldReference
o-phenylenediamines and α-bromoketonesHClO₄·SiO₂Room TemperatureExcellent chim.it
General Organic TransformationsHClO₄·SiO₂Solvent-free, Room TemperatureHigh organic-chemistry.org

The synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds in the presence of an acid catalyst proceeds through a well-established cyclocondensation mechanism. researchgate.net The role of perchloric acid, a strong Brønsted acid, is to activate the dicarbonyl compound toward nucleophilic attack.

The proposed mechanism involves the following key steps:

Protonation of the Carbonyl Group : The acid catalyst protonates one of the carbonyl oxygen atoms of the 1,2-dicarbonyl compound (e.g., 2,3-butanedione). This step increases the electrophilicity of the carbonyl carbon. researchgate.netnih.gov

Nucleophilic Attack : One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon. researchgate.net

Intermediate Formation : This attack forms a hemiaminal intermediate, which subsequently dehydrates to form an imine.

Cyclization : An intramolecular nucleophilic attack occurs as the second amino group attacks the remaining carbonyl carbon, leading to the formation of a six-membered dihydroquinoxaline ring. researchgate.net

Dehydration : The final step is the elimination of a second molecule of water (dehydration) from the cyclized intermediate, resulting in the formation of the stable aromatic quinoxaline ring. researchgate.netnih.gov

In this process, the perchloric acid acts as a true catalyst, participating in the reaction but being regenerated in the final step, ready to activate another molecule of the dicarbonyl compound.

Preparation of Related Dimethylquinoxaline Perchlorate Derivatives

The synthetic methodologies involving perchloric acid can be extended to prepare a variety of derivatives of 2,3-dimethylquinoxaline perchlorate. By modifying the starting materials, specifically the aromatic diamine or the dicarbonyl compound, a range of substituted quinoxaline perchlorates can be accessed.

For instance, the reaction can lead to the formation of N-substituted salts like I-phenyl-2,3-dimethylquinoxalinium perchlorate . Furthermore, the 2,3-dimethylquinoxaline base can be chemically modified before the formation of the perchlorate salt. An example is the bromination of 2,3-dimethylquinoxaline, which yields 5,6,7,8-tetrabromo-2,3-dimethylquinoxaline . rsc.org This brominated derivative, being a basic compound, can subsequently be reacted with perchloric acid to form its corresponding perchlorate salt. Other complex fused-ring systems and substituted quinoxalines can also be synthesized, which can then be converted to their perchlorate salts. nih.gov

Table 2: Examples of Related Dimethylquinoxaline Derivatives
Derivative NamePrecursors/MethodReference
I-phenyl-2,3-dimethylquinoxalinium perchlorateN-phenyl-o-phenylenediamine and 2,3-butanedione with HClO₄
5,6,7,8-tetrabromo-2,3-dimethylquinoxalineBromination of 2,3-dimethylquinoxaline rsc.org

Structural Elucidation and Spectroscopic Characterization of 2,3 Dimethylquinoxaline Perchlorate

Single Crystal X-ray Diffraction Analysis of 2,3-Dimethylquinoxaline (B146804) Perchlorate (B79767) and Related Salts

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on 2,3-dimethylquinoxaline and its derivatives provide foundational data for understanding the structure of its perchlorate salt.

Determination of Molecular Conformation in the Solid State

The crystal structure of the parent molecule, 2,3-dimethylquinoxaline, has been determined to be planar. researchgate.net The molecule crystallizes in the monoclinic space group C2/c, with the molecules oriented about twofold axes. researchgate.net Upon protonation to form the perchlorate salt, the 2,3-dimethylquinoxalinium cation is expected to retain this planarity. The perchlorate anion (ClO₄⁻) adopts a tetrahedral geometry. The protonation would occur at one of the nitrogen atoms of the quinoxaline (B1680401) ring, leading to a localized positive charge.

One-dimensional polymeric copper(I) complexes containing 2,3-dimethylquinoxaline and a perchlorate anion have been synthesized and studied. researchgate.net In these complexes, the copper(I) centers are coordinated to the nitrogen atoms of the quinoxaline ligand. While not a direct analysis of the simple salt, this work provides insight into the coordination behavior of the 2,3-dimethylquinoxaline moiety.

Table 1: Crystallographic Data for 2,3-Dimethylquinoxaline This table presents data for the neutral 2,3-dimethylquinoxaline molecule as a reference for the cation in the perchlorate salt.

ParameterValueReference
FormulaC₁₀H₁₀N₂ researchgate.net
Molecular Weight158.20 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupC2/c researchgate.net
a (Å)7.641 (2) researchgate.net
b (Å)9.896 (1) researchgate.net
c (Å)11.480 (1) researchgate.net
β (°)99.10 (1) researchgate.net
Volume (ų)857.12 (25) researchgate.net

Analysis of Crystal Packing Motifs and Supramolecular Assembly

The crystal packing of organic salts is governed by a combination of electrostatic interactions, hydrogen bonding, and π-π stacking interactions. In the case of 2,3-dimethylquinoxaline perchlorate, the primary interaction is the ionic bond between the protonated 2,3-dimethylquinoxalinium cation and the perchlorate anion.

Furthermore, hydrogen bonding is expected to play a crucial role in the supramolecular assembly. The protonated nitrogen atom (N-H⁺) of the quinoxalinium cation can act as a hydrogen bond donor, interacting with the oxygen atoms of the perchlorate anion (ClO₄⁻) as acceptors. This type of N-H···O hydrogen bonding is a common feature in the crystal structures of similar organic perchlorate salts. beilstein-journals.org These interactions can link the cations and anions into extended one-, two-, or three-dimensional networks.

Vibrational Spectroscopy (IR, Far-IR, Raman) Studies

Vibrational spectroscopy, including infrared (IR), far-infrared (Far-IR), and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Identification of Characteristic Functional Group Vibrations

The vibrational spectrum of 2,3-dimethylquinoxaline perchlorate is a composite of the vibrations from the 2,3-dimethylquinoxalinium cation and the perchlorate anion.

2,3-Dimethylquinoxalinium Cation:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups appears in the 3000-2850 cm⁻¹ range.

C=N and C=C stretching: The stretching vibrations of the quinoxaline ring system (C=N and C=C bonds) are expected to produce a series of characteristic bands in the 1650-1400 cm⁻¹ region. researchgate.net

CH₃ bending: The bending vibrations of the methyl groups will appear around 1450 cm⁻¹ and 1380 cm⁻¹.

Ring breathing modes: The collective vibrations of the entire quinoxaline ring system will give rise to bands at lower frequencies.

Perchlorate Anion (ClO₄⁻): The perchlorate anion has Td symmetry and exhibits characteristic vibrational modes. researchgate.net

ν₃(F₂) Asymmetric Cl-O stretching: This is a strong and broad band typically observed around 1100 cm⁻¹. Splitting of this band can indicate a lowering of symmetry due to crystal packing effects or hydrogen bonding.

ν₁(A₁) Symmetric Cl-O stretching: This mode is IR-inactive for a free ion of Td symmetry but can appear as a weak band in the IR spectrum around 930 cm⁻¹ if the symmetry is perturbed. It gives a very strong and sharp band in the Raman spectrum. researchgate.net

ν₄(F₂) O-Cl-O bending: This mode is found around 625 cm⁻¹.

ν₂(E) O-Cl-O bending: This mode appears around 460 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for 2,3-Dimethylquinoxaline Perchlorate

Wavenumber (cm⁻¹)AssignmentMoietyReference
~3100-3000Aromatic C-H stretch2,3-Dimethylquinoxalinium researchgate.net
~3000-2850Aliphatic C-H stretch2,3-Dimethylquinoxalinium researchgate.net
~1650-1400C=N, C=C ring stretch2,3-Dimethylquinoxalinium researchgate.net
~1100ν₃(F₂) Asymmetric Cl-O stretchPerchlorate researchgate.net
~930ν₁(A₁) Symmetric Cl-O stretchPerchlorate researchgate.net
~625ν₄(F₂) O-Cl-O bendingPerchlorate researchgate.net

Probing Hydrogen Bonding Interactions

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The formation of N-H⁺···O hydrogen bonds between the protonated quinoxalinium cation and the perchlorate anion would lead to noticeable changes in the spectrum.

The N-H stretching vibration, expected in the region of 3300-3100 cm⁻¹, would likely be broad and shifted to a lower frequency compared to a free N-H⁺ group. The extent of this shift is correlated with the strength of the hydrogen bond. Additionally, the out-of-plane N-H bending vibration would also be affected.

The vibrations of the perchlorate anion can also be indicative of hydrogen bonding. Strong interactions can cause the Td symmetry of the anion to be lowered, which may result in the splitting of the degenerate ν₃ and ν₄ modes and the appearance of the normally IR-inactive ν₁ mode. researchgate.net The analysis of these spectral features provides direct evidence for the presence and nature of hydrogen bonding within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Upon protonation of 2,3-dimethylquinoxaline with perchloric acid, significant changes in the chemical shifts of the nuclei are expected, particularly for those atoms near the protonation site. The positive charge introduced into the aromatic system leads to a general deshielding effect, causing the signals to shift downfield (to higher ppm values).

¹H NMR:

Aromatic Protons: The protons on the benzene (B151609) ring portion of the quinoxaline moiety (H5, H6, H7, H8) are expected to shift downfield due to the electron-withdrawing effect of the protonated pyrazine (B50134) ring.

Methyl Protons: The protons of the two methyl groups (at C2 and C3) will also experience a downfield shift.

N-H Proton: A new signal corresponding to the N-H proton will appear, likely as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR:

Quaternary Carbons (C2, C3): The carbon atoms bearing the methyl groups will be significantly shifted downfield due to their proximity to the protonated nitrogen atom.

Aromatic Carbons: All carbon atoms of the quinoxaline ring system will show a downfield shift, with the largest shifts observed for the carbons in the protonated pyrazine ring.

Methyl Carbons: The carbon signals of the methyl groups will also shift to a higher ppm value.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,3-Dimethylquinoxaline and its Perchlorate Salt Data for 2,3-dimethylquinoxaline is experimental chemicalbook.com; data for the perchlorate salt is predicted based on known protonation effects.

Nucleus2,3-Dimethylquinoxaline (in CDCl₃)2,3-Dimethylquinoxaline Perchlorate (Predicted)
¹H NMR
CH₃~2.7> 2.7
Aromatic H~7.6-8.0> 7.6-8.0
N-H-Variable (e.g., > 10)
¹³C NMR
CH₃~20> 20
Aromatic C~128-142> 128-142
C2, C3~153> 153

These spectroscopic investigations collectively provide a detailed picture of the structural and electronic properties of 2,3-dimethylquinoxaline perchlorate, highlighting the interplay of ionic, hydrogen bonding, and other supramolecular forces that define its solid-state architecture and molecular characteristics.

¹H NMR Chemical Shift Analysis Indicating Protonation Sites

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the sites of protonation in a molecule. Upon the formation of the 2,3-dimethylquinoxaline perchlorate salt, the protonation of a nitrogen atom in the quinoxaline ring leads to a deshielding effect on the neighboring protons. This deshielding results in a downfield shift of their corresponding signals in the ¹H NMR spectrum.

In the neutral 2,3-dimethylquinoxaline molecule, the aromatic protons typically appear as a multiplet in the region of 7.6-8.0 ppm, and the methyl protons exhibit a singlet at approximately 2.7 ppm. Following protonation, the positive charge on the nitrogen atom withdraws electron density from the aromatic system. This causes the signals for the aromatic protons to shift downfield, often beyond 8.0 ppm. The extent of the shift can provide insights into the distribution of the positive charge within the ring.

Similarly, the methyl protons also experience a downfield shift, although to a lesser extent than the aromatic protons. This is because the electronic effect of the protonated nitrogen is transmitted through the carbon framework. The observation of these downfield shifts provides clear evidence of salt formation and helps to confirm the site of protonation.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for 2,3-Dimethylquinoxaline and its Protonated Form

Proton 2,3-Dimethylquinoxaline (CDCl₃) 2,3-Dimethylquinoxaline Perchlorate (Predicted in DMSO-d₆)
Aromatic-H7.60-7.75 (m)> 8.0 (m)
Aromatic-H7.95-8.10 (m)> 8.0 (m)
Methyl-H~2.7 (s)> 2.8 (s)

¹³C NMR Spectroscopic Data for Structural Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 2,3-dimethylquinoxaline are also sensitive to protonation. In the neutral molecule, the aromatic carbons resonate in the range of 128-142 ppm, while the methyl carbons appear at approximately 20 ppm.

Upon formation of the perchlorate salt, the carbons in the vicinity of the protonated nitrogen atom experience a significant downfield shift due to the electron-withdrawing effect of the positive charge. The quaternary carbons of the pyrazine ring are particularly affected. This deshielding effect confirms the structural changes occurring upon salt formation and provides further evidence for the location of the positive charge.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for 2,3-Dimethylquinoxaline and its Protonated Form

Carbon 2,3-Dimethylquinoxaline (CDCl₃) 2,3-Dimethylquinoxaline Perchlorate (Predicted in DMSO-d₆)
Aromatic C-H~128-130Downfield shift expected
Aromatic C (quaternary)~141Significant downfield shift expected
Pyrazine C (quaternary)~153Significant downfield shift expected
Methyl C~20Minor downfield shift expected

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy, specifically UV-Visible and fluorescence spectroscopy, are valuable techniques for investigating the electronic transitions within a molecule. The protonation of 2,3-dimethylquinoxaline to form its perchlorate salt leads to noticeable changes in its optical properties.

Changes in Optical Properties upon Protonation and Salt Formation

The UV-Visible absorption spectrum of 2,3-dimethylquinoxaline in a neutral solvent typically exhibits absorption bands corresponding to π-π* and n-π* electronic transitions. Upon acidification and formation of the perchlorate salt, a bathochromic (red) shift is observed in the absorption maxima. For instance, the maximum absorbance peak of 2,3-dimethylquinoxaline in water at a neutral pH is around 315 nm. In an acidified aqueous solution, this peak shifts to a longer wavelength of approximately 336 nm.

This bathochromic shift is a direct consequence of the protonation of the nitrogen atom. The protonation lowers the energy of the π* molecular orbital, which reduces the energy gap for the π-π* transition. This change in the electronic structure upon salt formation is a clear indicator of the interaction between the perchloric acid and the 2,3-dimethylquinoxaline molecule. The modification of the electronic properties can also influence the fluorescence behavior of the compound, potentially leading to changes in the emission wavelength and quantum yield.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. In the characterization of 2,3-dimethylquinoxaline perchlorate, mass spectrometry can be used to confirm the mass of the 2,3-dimethylquinoxalinium cation.

When the perchlorate salt is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), the 2,3-dimethylquinoxalinium cation is observed. The molecular ion of 2,3-dimethylquinoxaline has a mass-to-charge ratio (m/z) of 158.2. Upon protonation, the resulting cation would have an m/z of approximately 159.2.

The fragmentation pattern of the 2,3-dimethylquinoxalinium ion under tandem mass spectrometry (MS/MS) can provide further structural confirmation. Common fragmentation pathways for such aromatic cations involve the loss of small neutral molecules or radicals. For the 2,3-dimethylquinoxalinium ion, potential fragmentation could include the loss of a methyl radical (CH₃•), leading to a fragment ion at m/z 144. Further fragmentation of the quinoxaline ring structure could also be observed, providing a characteristic fingerprint for the compound.

Protonation Chemistry of 2,3 Dimethylquinoxaline with Perchloric Acid

Identification of Protonation Sites on the Quinoxaline (B1680401) Core

The 2,3-dimethylquinoxaline (B146804) molecule possesses two nitrogen atoms within its heterocyclic pyrazine (B50134) ring, which are the primary sites of basicity. Due to the presence of lone pairs of electrons, these nitrogen atoms can accept a proton (H⁺) from an acid. In the reaction with perchloric acid, a strong mineral acid, protonation occurs at one of the nitrogen atoms.

This protonation converts the neutral 2,3-dimethylquinoxaline into a positively charged cation, specifically the 2,3-dimethylquinoxalinium ion. The evidence for N-protonation is supported by several factors:

Basicity of Quinoxalines : The parent quinoxaline molecule is known to be a weak base, with the conjugate acid having a pKa of approximately 0.6. researchgate.netresearchgate.net This inherent basicity is localized at the nitrogen atoms.

Formation of Stable Salts : The reaction with strong acids like perchloric acid readily forms stable crystalline salts. materialsproject.org

Spectroscopic and Crystallographic Analogues : Studies on similar heterocyclic compounds that have been protonated with acids consistently show the formation of an N⁺-H bond. nih.gov Crystal structures of related perchlorate (B79767) salts reveal N⁺-H···O hydrogen bonds between the protonated nitrogen on the cation and oxygen atoms of the perchlorate anion, confirming the site of proton attachment. nih.gov

The addition of the two methyl groups at the C2 and C3 positions in 2,3-dimethylquinoxaline slightly increases the electron density in the ring system compared to the parent quinoxaline, thereby enhancing the basicity of the nitrogen atoms and facilitating the protonation process.

Table 1: Evidence for N-Protonation Site on the Quinoxaline Core
Evidence TypeObservationImplication for 2,3-Dimethylquinoxaline
Basicity (pKa)The conjugate acid of the parent quinoxaline has a pKa of ~0.6. researchgate.netresearchgate.netConfirms the nitrogen atoms are basic and available for protonation by a strong acid.
Salt FormationReacts with perchloric acid to form stable perchlorate salts. materialsproject.orgIndicates a complete proton transfer from the acid to the base has occurred.
Analogous Crystal StructuresRelated protonated heterocyclic perchlorate salts show distinct N⁺-H···O hydrogen bonds. nih.govStrongly suggests the proton resides on a nitrogen atom, forming the 2,3-dimethylquinoxalinium cation.

Impact of Perchloric Acid on the Electronic Structure and Conformation of 2,3-Dimethylquinoxaline

The transfer of a proton from perchloric acid to 2,3-dimethylquinoxaline induces significant alterations in both the electronic environment and the three-dimensional structure of the molecule.

Conformation: The neutral 2,3-dimethylquinoxaline molecule is planar. researchgate.net The protonation event itself does not cause a significant deviation from planarity of the quinoxaline core. However, it fundamentally changes the intermolecular interactions. The newly formed 2,3-dimethylquinoxalinium cation and the perchlorate (ClO₄⁻) anion are held together in the crystal lattice by strong electrostatic forces and hydrogen bonding. A key structural feature is the formation of a hydrogen bond between the proton on the nitrogen (N⁺-H) and an oxygen atom of the perchlorate anion. This N⁺-H···O interaction is a defining characteristic of the salt's crystal structure and dictates the packing of ions in the solid state. nih.gov

The protonation also affects intramolecular geometry. The bond angles and bond lengths around the protonated nitrogen atom are altered compared to the neutral molecule. For instance, the C-N-C internal ring angle is expected to change, and the C-N bond lengths may lengthen slightly due to the changes in hybridization and electronic delocalization.

Table 2: Comparison of Selected Geometric Parameters in Neutral vs. Protonated Quinoxaline Systems
ParameterNeutral 2,3-Dimethylquinoxaline researchgate.netExpected Change upon N-ProtonationPerchlorate Anion (ClO₄⁻)
C-N Bond Length1.310 - 1.368 ÅSlight increaseN/A
C-N-C Angle117.7°Change due to altered hybridization and steric factorsN/A
Key Intermolecular Interactionvan der Waals forcesN⁺-H···O hydrogen bonds; electrostatic attractionIonic and hydrogen bonding
Cl-O Bond LengthN/AN/A~1.44 Å

Thermodynamics and Kinetics of Proton Transfer Processes

The reaction between 2,3-dimethylquinoxaline and perchloric acid is governed by fundamental thermodynamic and kinetic principles.

Thermodynamics: The spontaneity and position of equilibrium for this proton transfer are dictated by the relative acidities of the species involved. Perchloric acid (HClO₄) is an exceptionally strong acid with a pKa of approximately -10. researchgate.net The conjugate acid of the parent quinoxaline has a pKa of about 0.6. researchgate.net The electron-donating methyl groups on 2,3-dimethylquinoxaline make it slightly more basic than quinoxaline, so the pKa of its conjugate acid (2,3-dimethylquinoxalinium) will be slightly higher than 0.6.

The equilibrium constant (Keq) for the reaction can be estimated using the formula: Keq = 10^(pKa_product_acid - pKa_reactant_acid)

Using the pKa values, Keq ≈ 10^(0.6 - (-10)) = 10^10.6. This extremely large value for the equilibrium constant indicates that the reaction proceeds virtually to completion. The Gibbs free energy change (ΔG°) is large and negative, confirming that the formation of 2,3-dimethylquinoxalinium perchlorate is a highly spontaneous and thermodynamically favorable process.

Kinetics: The proton transfer from a strong acid like perchloric acid to a nitrogen base in solution is typically an extremely fast process. The rate of such reactions is often limited only by the speed at which the reactant molecules can diffuse through the solvent to encounter one another. This is known as a diffusion-controlled reaction. The activation energy for the proton transfer itself is very low, and consequently, the reaction occurs almost instantaneously upon mixing the reactants.

Table 3: Thermodynamic Parameters for the Protonation of Quinoxaline by Perchloric Acid
SpeciesRolepKa ValueReference
Perchloric Acid (HClO₄)Reactant Acid~ -10 researchgate.net
Quinoxalinium Ion (C₈H₇N₂⁺)Product Acid~ 0.6 researchgate.net
Calculated Thermodynamic Favorability
ΔpKa (pKa_prod - pKa_react) ~ 10.6
Equilibrium Constant (Keq) > 10¹⁰ (Essentially irreversible)
Gibbs Free Energy (ΔG°) Highly Negative (Spontaneous)
The pKa for the 2,3-dimethyl derivative is expected to be slightly higher but is of a similar magnitude.

Coordination Chemistry of 2,3 Dimethylquinoxaline Perchlorate Complexes

Synthesis and Characterization of Metal-2,3-Dimethylquinoxaline Perchlorate (B79767) Complexes

The synthesis of metal complexes involving 2,3-dimethylquinoxaline (B146804) and perchlorate salts is typically achieved through the direct reaction of the ligand with the corresponding metal perchlorate in a suitable solvent, often an alcohol or acetonitrile. The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic techniques, including infrared (IR) and UV-visible spectroscopy, as well as single-crystal X-ray diffraction for definitive structural elucidation.

The coordination chemistry of 2,3-dimethylquinoxaline with divalent first-row transition metals in the presence of perchlorate anions has been a subject of interest, leading to the formation of complexes with varied stoichiometries and geometries.

While specific crystal structures for the perchlorate complexes of Mn(II), Fe(II), Co(II), and Zn(II) with 2,3-dimethylquinoxaline are not extensively documented in the reviewed literature, analogies can be drawn from related systems. For instance, the synthesis of Co(II), Ni(II), and Cu(II) complexes with quinoxaline-2,3-dione derivatives has been reported, typically involving the reaction of the ligand with the corresponding metal chlorides. researchgate.netnih.gov An iron(II) complex with the similar ligand 2,2'-bipyrazine, Fe(bpz)₃₂, has been synthesized and structurally characterized, revealing a distorted octahedral FeN₆ core with perchlorate acting as a counter-ion. researchgate.net

A nickel(II) complex with 1,10-phenanthroline, Ni(phen)₃₂, has been synthesized, and its crystal structure shows a distorted octahedral geometry around the Ni(II) ion, with the perchlorate anions serving as counter-ions. jocpr.com

Complexes of copper(II) with substituted quinoxaline (B1680401) ligands have been prepared and characterized. eurjchem.com A di-nuclear Cu(II) Schiff base complex with a perchlorate counter-ion has been synthesized and its crystal structure determined, showing a distorted octahedral geometry around the copper centers. nih.gov In another polymeric copper(II) complex, the perchlorate ion acts as a bridging ligand, leading to a tetragonally distorted octahedral geometry. researchgate.net

Zinc(II) complexes with the related ligand 2,3-dimethylpyrazine (B1216465) have been synthesized with chloride anions, resulting in discrete tetrahedral complexes. nih.gov A zinc(II) complex with a cyclam ligand and perchlorate anions has also been reported. nih.gov

Metal IonGeneral FormulaCoordination GeometryRole of PerchlorateReference Analogue
Mn(II)-Octahedral (predicted)Counter-ion (predicted)Mn(III) Schiff base complex uniss.it
Fe(II)Fe(L)₃₂Distorted OctahedralCounter-ionFe(bpz)₃₂ researchgate.net
Co(II)-Octahedral or Tetrahedral (predicted)Counter-ion (predicted)Co(II) complexes with N-donor ligands xray.cz
Ni(II)Ni(L)₃₂Distorted OctahedralCounter-ionNi(phen)₃₂ jocpr.com
Cu(II)Cu(L)₂(ClO₄)Distorted Octahedral / Square PyramidalCoordinating and Counter-ionCu(II) Schiff base complex nih.gov, Polymeric Cu(II) complex researchgate.net
Zn(II)[Zn(L)₂Cl₂]Tetrahedral- (analogue with Cl⁻)ZnCl₂(2,3-dimethylpyrazine)₂ nih.gov

Monovalent metal ions like Ag(I) and Cu(I) form a variety of complexes with 2,3-dimethylquinoxaline, often exhibiting polymeric structures.

A silver(I) perchlorate complex with the closely related ligand 2-(thiophen-2-yl)quinoxaline, [Ag(L)₂]ClO₄, has been synthesized and its crystal structure determined. nih.govresearchgate.net In this complex, the silver(I) ion is coordinated by two nitrogen atoms from two separate quinoxaline ligands.

A polymeric copper(I) complex with 2,3-diphenylquinoxaline, {[Cu(L)(H₂O)]ClO₄·0.5C₂H₅OH}n, has been reported. This complex features a copper(I) center coordinated to the quinoxaline ligand and a water molecule, with the perchlorate anion acting as a counter-ion. Furthermore, a Cu(I) complex with 2,3-dimethylpyrazine and chloride, [CuCl(C₆H₈N₂)], forms a polymeric network where the copper ion is tetrahedrally coordinated. nih.gov

Metal IonGeneral FormulaCoordination GeometryRole of PerchlorateReference Analogue
Ag(I)[Ag(L)₂]ClO₄Linear (approx.)Counter-ion[Ag(2-(thiophen-2-yl)quinoxaline)₂]ClO₄ nih.govresearchgate.net
Cu(I){[Cu(L)(H₂O)]ClO₄}nTetrahedral (in polymer)Counter-ion{[Cu(2,3-diphenylquinoxaline)(H₂O)]ClO₄}n

Ligand Coordination Modes of 2,3-Dimethylquinoxaline in Perchlorate Environments

The versatility of 2,3-dimethylquinoxaline as a ligand stems from the presence of two nitrogen atoms in its heterocyclic ring, allowing for various coordination modes. The nature of the perchlorate anion also plays a crucial role in the final structure of the complex.

In the vast majority of its metal complexes, 2,3-dimethylquinoxaline and its derivatives coordinate to metal centers through one or both of their nitrogen atoms. nih.govnih.gov In mononuclear complexes, it can act as a monodentate or a bidentate chelating ligand. However, its geometry often favors a bridging coordination mode, linking two metal centers. This bridging can lead to the formation of dimeric or polymeric structures. For example, in the polymeric copper(I) complex with 2,3-dimethylpyrazine, the ligand bridges copper centers to form layers. nih.gov Similarly, in the silver(I) complex with 2-(thiophen-2-yl)quinoxaline, each ligand coordinates to a silver ion through one of its nitrogen atoms. nih.gov

The perchlorate anion, ClO₄⁻, is often considered a weakly coordinating anion. In many of the reported complexes of 2,3-dimethylquinoxaline and related ligands, the perchlorate anion does not directly coordinate to the metal center but rather serves as a counter-ion to balance the charge of the cationic metal-ligand complex. researchgate.netjocpr.comnih.gov This is observed in the Fe(bpz)₃₂, Ni(phen)₃₂, and [Ag(2-(thiophen-2-yl)quinoxaline)₂]ClO₄ complexes. researchgate.netjocpr.comnih.gov

However, under certain conditions, the perchlorate anion can act as a ligand. It can coordinate to the metal center in a monodentate, bidentate, or even a bridging fashion. researchgate.net For instance, in a polymeric copper(II) complex, the perchlorate ion acts as a bridging ligand, linking the copper centers into a one-dimensional chain. researchgate.net The ability of the perchlorate to coordinate is influenced by factors such as the solvent, the steric bulk of the other ligands, and the nature of the metal ion.

Structural Analysis of Coordination Geometries (e.g., Square-Planar, Tetrahedral, Octahedral)

The coordination geometry around the metal center in 2,3-dimethylquinoxaline perchlorate complexes is dictated by the electronic configuration and size of the metal ion, as well as the stoichiometry of the complex.

Octahedral geometry is commonly observed for divalent metal ions like Fe(II) and Ni(II) when coordinated to three bidentate N-donor ligands, resulting in a [M(L)₃]²⁺ complex cation. researchgate.netjocpr.com The geometry is often distorted from a perfect octahedron. In the case of some Cu(II) complexes, a tetragonally distorted octahedral geometry is found, particularly when perchlorate acts as a bridging ligand. researchgate.net

Tetrahedral geometry is less common but has been observed for Zn(II) with the related 2,3-dimethylpyrazine ligand in a [Zn(L)₂Cl₂] complex. nih.gov Cu(I) also exhibits tetrahedral coordination in a polymeric structure with 2,3-dimethylpyrazine and chloride. nih.gov

Square-planar geometry has been suggested for Cu(II) halide complexes of the type CuX₂(2,3-dimethylquinoxaline), where the quinoxaline ligand acts as a bridge. A distorted square-planar geometry has also been observed for a Ni(II) complex with a tetradentate Schiff base ligand. sciepub.com

Linear or near-linear geometry is characteristic of Ag(I) complexes with two coordinating ligands, as seen in the [Ag(2-(thiophen-2-yl)quinoxaline)₂]⁺ cation where the N-Ag-N angle deviates from 180°. nih.gov

Coordination GeometryMetal Ion(s)Example Complex TypeReference Analogue
Distorted OctahedralFe(II), Ni(II), Cu(II)[M(L)₃]²⁺, [M(L)(anion)ₓ]nFe(bpz)₃₂ researchgate.net, Ni(phen)₃₂ jocpr.com, Polymeric Cu(II)-perchlorate researchgate.net
TetrahedralZn(II), Cu(I)[M(L)₂(anion)₂]ZnCl₂(2,3-dimethylpyrazine)₂ nih.gov, [CuCl(2,3-dimethylpyrazine)]n nih.gov
Square-PlanarNi(II)[Ni(L)]Ni(II) Schiff base complex sciepub.com
Linear (approx.)Ag(I)[Ag(L)₂]⁺[Ag(2-(thiophen-2-yl)quinoxaline)₂]ClO₄ nih.gov

Spectroscopic Properties of Metal-Quinoxaline Perchlorate Complexes

The spectroscopic properties of metal complexes containing 2,3-dimethylquinoxaline and perchlorate ions offer significant insights into their electronic structure, coordination environment, and the nature of the metal-ligand and metal-anion interactions. The primary techniques employed for this characterization are electronic (UV-Visible) and vibrational (Infrared) spectroscopy.

Electronic Spectra (UV-Visible Spectroscopy)

The electronic spectra of 2,3-dimethylquinoxaline complexes with transition metals such as cobalt(II), nickel(II), and copper(II) are characterized by absorptions arising from three main types of electronic transitions: intra-ligand (π → π* transitions within the quinoxaline ring), ligand-to-metal charge transfer (LMCT), and d-d transitions within the metal center.

The free 2,3-dimethylquinoxaline ligand exhibits intense absorption bands in the ultraviolet region, which are attributed to π → π* transitions. Upon coordination to a metal ion, the positions of these bands may shift, and their intensities can be altered.

In an acidic medium, such as in the presence of perchloric acid, the UV absorption maxima of 2,3-dimethylquinoxaline experience a bathochromic (red) shift. For instance, in a neutral aqueous solution (pH=7), 2,3-dimethylquinoxaline shows a maximum absorbance at 315 nm. Upon acidification with 4 M HCl (pH=1), this peak shifts to 336 nm, indicating protonation of the quinoxaline nitrogen atoms. rsc.org

Cobalt(II) Complexes: For high-spin octahedral Co(II) complexes, typically three spin-allowed d-d transitions are expected. These correspond to transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P) excited states. The electronic spectra of Co(II) macrocyclic complexes, for example, show bands in the regions of 9663-12,620 cm⁻¹ (ν₁), 13,242-13,979 cm⁻¹ (ν₂), and 19,498-24,701 cm⁻¹ (ν₃). chemrevlett.com A fourth band, if observed at higher energy, may be attributed to charge transfer. chemrevlett.com

Nickel(II) Complexes: Octahedral Ni(II) complexes typically exhibit three spin-allowed transitions from the ³A₂g(F) ground state to the ³T₂g(F), ³T₁g(F), and ³T₁g(P) excited states. For instance, a Ni(II) complex with a substituted hydrazone ligand, which also has an octahedral geometry, shows transitions that support this configuration. chemijournal.com

Copper(II) Complexes: Due to the Jahn-Teller effect, Cu(II) complexes with octahedral geometry are often distorted, leading to broader and more complex electronic spectra. Typically, a broad, asymmetric band is observed in the visible region, which may be composed of several overlapping transitions. For example, a distorted octahedral copper(II) hydrazone complex exhibits characteristic absorption bands corresponding to this geometry. nih.gov

Below is an interactive table summarizing typical electronic spectral data for related transition metal complexes.

Metal IonGeometryν₁ (cm⁻¹)ν₂ (cm⁻¹)ν₃ (cm⁻¹)Charge Transfer (cm⁻¹)
Co(II)Octahedral9663-12,62013,242-13,97919,498-24,70126,298-32,359
Ni(II)Octahedral~12,500~23,260--
Cu(II)Distorted Octahedral-Broad band--

Note: The data presented is based on related complexes and serves as a representative example.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for determining the coordination mode of both the 2,3-dimethylquinoxaline ligand and the perchlorate anion.

2,3-Dimethylquinoxaline Vibrations: Coordination of the 2,3-dimethylquinoxaline ligand to a metal center occurs through the nitrogen atoms of the quinoxaline ring. This coordination is evidenced by shifts in the vibrational frequencies of the C=N and C=C bonds within the ring system.

Perchlorate Anion Vibrations: The perchlorate ion (ClO₄⁻) has a tetrahedral (Td) symmetry in its free, uncoordinated state. This high symmetry results in only two infrared-active vibrational modes: a strong, broad band (ν₃) around 1100 cm⁻¹ and a sharp, strong band (ν₄) near 625 cm⁻¹. upenn.edu

When the perchlorate ion coordinates to a metal ion, its symmetry is lowered. upenn.edu

Monodentate Coordination: If one oxygen atom of the perchlorate coordinates to the metal, the symmetry is reduced to C₃v. This lowering of symmetry causes the ν₃ and ν₄ bands to split into two components each. upenn.edu

Bidentate Coordination: If two oxygen atoms coordinate to the metal, the symmetry is further reduced to C₂v. This results in the splitting of the ν₃ and ν₄ bands into three components each. upenn.edu

Therefore, the appearance of multiple bands in the regions around 1100 cm⁻¹ and 625 cm⁻¹ is a clear indication that the perchlorate ion is not merely acting as a counter-ion but is directly coordinated to the metal center. upenn.edu For example, in a silver(I) perchlorate complex, strong and broad peaks at 1064 cm⁻¹ and 621 cm⁻¹ are attributed to the triply degenerate vibrations of the perchlorate ion. uobaghdad.edu.iq

The following interactive table summarizes the expected IR bands for different coordination modes of the perchlorate ion.

Perchlorate ModeSymmetryν₃ (asymmetric stretch)ν₄ (asymmetric bend)
Ionic (uncoordinated)Td~1100 cm⁻¹ (broad, single)~625 cm⁻¹ (sharp, single)
MonodentateC₃vSplits into two bandsSplits into two bands
BidentateC₂vSplits into three bandsSplits into three bands

In addition to these vibrations, new bands appearing in the far-infrared region (typically below 600 cm⁻¹) can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules. It is widely applied to quinoxaline (B1680401) derivatives to predict their geometries, electronic properties, and spectroscopic signatures with high accuracy. researchgate.netnih.gov

Geometry optimization calculations using DFT are performed to find the lowest energy structure of the 2,3-dimethylquinoxalinium cation. Upon protonation by perchloric acid, significant changes are expected in the geometry of the 2,3-dimethylquinoxaline (B146804) moiety compared to its neutral form. The proton localizes on one of the nitrogen atoms, leading to a slight distortion of the planar quinoxaline ring. Key changes typically include the elongation of C=N bonds adjacent to the protonation site and adjustments in the internal bond angles of the pyrazine (B50134) ring to accommodate the new N-H bond.

Analysis of the electronic structure provides a deeper understanding of the compound's reactivity. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical. nih.gov For the 2,3-dimethylquinoxalinium cation, the HOMO is generally distributed over the benzene (B151609) ring, while the LUMO is localized on the electron-deficient pyrazine ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. For the protonated cation, a region of high positive potential is centered around the N-H group and the pyrazine ring, confirming its electrophilic character.

Table 1: Predicted Electronic Properties of Protonated Quinoxaline Derivatives from DFT Calculations This table presents typical values and trends observed in DFT studies of quinoxaline derivatives, as specific values for the 2,3-dimethylquinoxalinium cation were not found in the searched literature.

Parameter Description Typical Predicted Outcome for Protonated Quinoxalines
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Lowered upon protonation, indicating reduced electron-donating capacity.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Significantly lowered upon protonation, indicating increased electron-accepting (electrophilic) character.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity. Generally decreases upon protonation, suggesting increased reactivity.
Dipole Moment (µ) A measure of the overall polarity of the molecule. Increases significantly upon salt formation due to the separation of positive and negative ions. nih.gov

Computational methods are essential for determining the most likely site of protonation and the energy associated with this process. The proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a neutral molecule with a proton. maynoothuniversity.ienih.gov DFT calculations can accurately predict PA values for different basic sites within a molecule. researchgate.netnih.gov

In 2,3-dimethylquinoxaline, the two nitrogen atoms of the pyrazine ring are the primary basic centers. Due to the C2v symmetry of the molecule, these two nitrogen atoms (N1 and N4) are chemically equivalent. Therefore, protonation can occur at either site with equal probability, leading to the formation of the 2,3-dimethylquinoxalinium cation. DFT calculations would confirm this equivalence by showing identical proton affinity values for both nitrogen atoms. The high calculated PA value would underscore the basic nature of the quinoxaline nitrogens, explaining the stable salt formation with a strong acid like perchloric acid.

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals and understand how molecular structure influences spectroscopic properties. scielo.org.zanih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and simulate UV-Vis absorption spectra. researchgate.netscispace.com Experimental studies show that 2,3-dimethylquinoxaline exhibits a significant bathochromic (red) shift in its absorption maximum upon acidification. In a neutral aqueous solution (pH=7), its maximum absorbance is at 315 nm, which shifts to 336 nm in an acidic solution (pH=1). researchgate.net TD-DFT calculations can reproduce this shift, attributing it to the stabilization of the LUMO upon protonation, which reduces the HOMO-LUMO gap and lowers the energy required for the π→π* electronic transition. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the 2,3-dimethylquinoxalinium cation. scispace.com The simulation helps in assigning the complex vibrational modes. Key predicted features for the cation would include a strong N-H stretching vibration, typically in the range of 3200-3400 cm⁻¹, and shifts in the C=N and C=C stretching frequencies of the quinoxaline ring system compared to the neutral molecule.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net For the 2,3-dimethylquinoxalinium cation, calculations would predict a significant downfield shift for the protons and carbons near the protonated nitrogen atom due to the increased positive charge density. The methyl protons and carbons would also experience a shift, albeit to a lesser extent. Comparing these calculated shifts with experimental data helps confirm the structure and protonation site.

Table 2: Experimental and Theoretical UV-Vis Absorption Maxima (λmax) for 2,3-Dimethylquinoxaline

Species Experimental λmaxresearchgate.net Predicted λmax (TD-DFT) Predicted Shift
Neutral 2,3-Dimethylquinoxaline 315 nm Corresponds to π→π* transition N/A
Protonated 2,3-Dimethylquinoxaline 336 nm Lower energy transition predicted Bathochromic Shift

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in solution. nih.gov An MD simulation of 2,3-dimethylquinoxaline perchlorate (B79767) in a solvent like water would model the interactions between the 2,3-dimethylquinoxalinium cations, perchlorate anions, and the surrounding solvent molecules over time.

These simulations can provide detailed information on:

Solvation Structure: How water molecules arrange around the cation and anion, forming solvation shells.

Ion Pairing: The tendency of the 2,3-dimethylquinoxalinium and perchlorate ions to associate in solution versus existing as free, fully solvated ions.

Transport Properties: Diffusion coefficients of the ions in the solution.

Conformational Dynamics: Although the quinoxaline ring is rigid, MD can probe the rotation of the methyl groups.

MD simulations on related quinoxaline derivatives have been used to assess the stability of ligand-protein complexes and understand intermolecular interactions in a dynamic environment. tandfonline.com

Quantitative Structure-Property Relationships (QSPR) and Theoretical Models of Interactions

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their physical properties or biological activities. mdpi.comabjournals.org These models are built by calculating a set of molecular descriptors and using regression methods to find a mathematical relationship with the property of interest.

For quinoxaline derivatives, QSAR models have been developed to predict activities like anticancer or antimicrobial effects. nih.govresearchgate.net The models often rely on descriptors calculated using DFT, such as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Steric Descriptors: Parameters related to the three-dimensional shape of the molecule.

For the 2,3-dimethylquinoxaline perchlorate system, a QSPR model could be developed to predict properties like solubility, stability, or interaction energy with a target. The model would use descriptors calculated for the 2,3-dimethylquinoxalinium cation to quantify how structural features influence its macroscopic behavior. These theoretical models are invaluable in materials science and drug design for screening new derivatives and predicting their properties before synthesis. mdpi.comnih.gov

Chemical Reactivity and Stability of 2,3 Dimethylquinoxaline Perchlorate

Thermal Stability and Decomposition Pathways of Perchlorate (B79767) Complexes

The thermal stability of organic perchlorate salts is a critical aspect of their characterization, given the oxidizing nature of the perchlorate anion. While specific thermal analysis data for 2,3-dimethylquinoxaline (B146804) perchlorate is not extensively documented in publicly available literature, the thermal behavior can be inferred from studies on related N-heterocyclic and organic perchlorate compounds. The decomposition of such salts is typically a highly exothermic process.

The thermal decomposition of ammonium (B1175870) perchlorate, a well-studied inorganic salt, proceeds through distinct low and high-temperature stages. researchgate.net For organic perchlorate salts, the decomposition is often initiated by proton transfer from the protonated organic cation to the perchlorate anion, forming perchloric acid, which is a powerful oxidant, especially at elevated temperatures. The subsequent decomposition can be complex, involving the oxidation of the organic cation by decomposition products of perchloric acid.

In the case of 2,3-dimethylquinoxaline perchlorate, the decomposition pathway is expected to involve the initial breakdown of the perchlorate anion, which, when heated, can act as a strong oxidizer. nasa.gov The organic component, the 2,3-dimethylquinoxaline cation, would then be susceptible to oxidation. The decomposition of a related molecular perovskite energetic material, (H2dabco)[NH4(ClO4)3], was found to be a rapid, one-stage heat release process, indicating that the presence of an organic component can significantly influence the decomposition mechanism of the perchlorate anion. nih.govrsc.org

The thermal decomposition of organic molecules in the presence of perchlorate salts can lead to their combustion, with carbon dioxide being a major byproduct. nasa.gov Therefore, the decomposition of 2,3-dimethylquinoxaline perchlorate is anticipated to produce a mixture of gaseous products, including oxides of carbon and nitrogen, water, and chlorine-containing species, resulting from the complete or partial oxidation of the quinoxaline (B1680401) ring and its methyl substituents.

Table 1: General Thermal Decomposition Characteristics of Organic Perchlorate Salts

PropertyGeneral ObservationReference
Decomposition OnsetGenerally lower than inorganic perchlorates rsc.org
ExothermicityHighly exothermic nasa.gov
Initial StepOften proton transfer from cation to anion nih.govrsc.org
Gaseous ProductsCO₂, H₂O, NOx, HCl, etc. nih.gov

This table presents generalized information based on related compounds and may not represent the exact values for 2,3-dimethylquinoxaline perchlorate.

Chemical Transformations of 2,3-Dimethylquinoxaline in Acidic Perchlorate Media

In acidic perchlorate media, 2,3-dimethylquinoxaline exists as a protonated species, the 2,3-dimethylquinoxalinium cation. The chemical transformations in this environment are influenced by the high acidity and the oxidizing potential of the perchlorate ion, particularly under forcing conditions.

Quinoxaline and its derivatives are known to undergo various reactions, although their reactivity can be significantly altered by the presence of substituents and the reaction medium. researchgate.netrsc.orgnih.govchegg.comsapub.org In a strongly acidic environment like perchloric acid, the quinoxaline ring is deactivated towards electrophilic substitution due to the protonation of the nitrogen atoms.

However, the methyl groups at the 2 and 3 positions are susceptible to oxidation, especially in the presence of a strong oxidizing agent like hot perchloric acid. nasa.gov This could potentially lead to the formation of quinoxaline-2,3-dicarboxylic acid or its derivatives. Furthermore, under certain conditions, the entire quinoxaline ring system could undergo oxidative degradation.

The stability of the quinoxaline ring itself is relatively high, but the combination of a strong acid and a potent oxidizer can facilitate reactions that would not occur under milder conditions. The specific transformations would be highly dependent on the reaction temperature and the concentration of perchloric acid.

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure and properties of 2,3-dimethylquinoxaline perchlorate are governed by a network of intermolecular interactions, including hydrogen bonding and π-stacking.

In the crystalline state of 2,3-dimethylquinoxaline perchlorate, the protonated nitrogen atom of the quinoxalinium cation is a strong hydrogen bond donor. This protonated nitrogen is expected to form a significant N-H...O hydrogen bond with an oxygen atom of the perchlorate anion. This type of interaction is a common feature in the crystal structures of organic ammonium perchlorate salts. researchgate.net

Table 2: Expected Hydrogen Bonding in 2,3-Dimethylquinoxaline Perchlorate

DonorAcceptorType of Hydrogen Bond
N-H (quinoxalinium)O (perchlorate)Strong, charge-assisted
C-H (aromatic)O (perchlorate)Weak
C-H (methyl)O (perchlorate)Weak

This table is based on expected interactions in the absence of a specific crystal structure for 2,3-dimethylquinoxaline perchlorate.

In protonated N-heterocyclic crystals, π-stacking can be a significant structure-directing force. acs.org The electron distribution in the aromatic ring is altered upon protonation, which can influence the nature of the π-stacking interactions. These interactions, in conjunction with the hydrogen bonding network, determine the final three-dimensional arrangement of the ions in the crystal.

Conclusion and Future Research Directions

Summary of Current Understanding

The compound 2,3-dimethylquinoxaline (B146804);perchloric acid is understood as an organic salt formed through the protonation of the heterocyclic base, 2,3-dimethylquinoxaline, by the strong oxidizing agent, perchloric acid. The synthesis of this and similar quinoxalinium salts typically involves the condensation of o-phenylenediamine (B120857) with 2,3-butanedione (B143835) in the presence of an acid catalyst. The resulting 2,3-dimethylquinoxalinium cation, paired with the perchlorate (B79767) anion, forms a stable crystalline solid.

Current knowledge is primarily centered on its fundamental synthesis and structural characterization. Spectroscopic and crystallographic studies have been essential in elucidating the planar structure of the 2,3-dimethylquinoxaline molecule and understanding the molecular interactions within the crystal lattice. researchgate.net The perchlorate anion is known to be a weakly coordinating anion, which often influences the crystal packing of the salt. researchgate.netwikipedia.org Research has established that the quinoxaline (B1680401) core is a versatile scaffold, and its derivatives are of significant interest due to their wide range of biological and pharmacological activities. pnrjournal.commdpi.commdpi.com However, the specific properties and applications of the perchlorate salt of 2,3-dimethylquinoxaline are not as extensively documented as the parent heterocycle itself.

Emerging Research Opportunities in 2,3-Dimethylquinoxaline;Perchloric Acid Chemistry

The field of this compound chemistry is ripe with opportunities for further investigation, moving beyond basic characterization to functional applications. A significant emerging area is the exploration of its catalytic potential. Given that quinoxalinium salts can be involved in various organic transformations, future studies could focus on the utility of this compound as a catalyst, particularly in acid-catalyzed reactions where the non-coordinating nature of the perchlorate anion could be advantageous. wikipedia.orgnih.gov

Another promising avenue is the detailed investigation of its electrochemical properties. The redox-active quinoxaline nucleus suggests potential applications in electrochemistry and materials science. Research could explore its behavior as an electrolyte or as a precursor for conductive polymers. Furthermore, a deeper dive into the photophysical properties of this compound could uncover potential uses in optoelectronics, such as in organic light-emitting diodes (OLEDs) or as a photosensitizer, building on the known luminescence of other quinoxaline derivatives.

There is also an opportunity to explore the reactivity of the methyl groups on the quinoxaline ring within the perchlorate salt. These groups could serve as handles for further functionalization, leading to the synthesis of a library of novel quinoxalinium compounds with tailored electronic and steric properties. The influence of the perchlorate counter-ion on this reactivity compared to other anions (e.g., halides, tetrafluoroborate) presents a rich area for comparative studies.

Potential for Novel Material Development and Advanced Methodologies

The unique combination of a planar, aromatic cation and a perchlorate anion in this compound provides a foundation for the development of novel functional materials. There is significant potential in designing and synthesizing new ionic liquids or crystalline materials with specific optical, electronic, or magnetic properties. pulsus.com By modifying the quinoxaline core or exchanging the perchlorate anion, researchers could fine-tune these properties for specific applications, such as in nonlinear optics or as components in advanced sensors.

The development of advanced synthetic methodologies is another key future direction. This includes exploring greener and more efficient synthetic routes, such as microwave-assisted or one-pot syntheses, which are becoming increasingly important in modern chemistry. mdpi.compulsus.com Furthermore, asymmetric catalysis to functionalize quinoxalinium salts is an emerging field that could lead to the synthesis of chiral dihydroquinoxalines, which are valuable building blocks in medicinal chemistry. nih.gov

Computational chemistry and molecular modeling represent a powerful, underexplored tool in this area. Advanced theoretical calculations could be employed to predict the structural, electronic, and spectroscopic properties of this compound and its derivatives. researchgate.net Such studies can provide valuable insights to guide experimental efforts, accelerating the discovery of new materials and a deeper understanding of their fundamental chemical behavior. This synergy between computational and experimental approaches will be crucial for unlocking the full potential of this and related quinoxalinium compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,3-Dimethylquinoxaline, and how is perchloric acid employed in its purification?

  • Methodological Answer : 2,3-Dimethylquinoxaline is synthesized via condensation of biacetyl with o-phenylenediamine. After reaction completion, the crude product is recrystallized from water to achieve high purity (mp 105.9–106.3°C). Perchloric acid may act as a catalyst or protonating agent in analogous quinoxaline syntheses, though specific protocols for its use in purification require controlled acidic conditions to avoid unintended oxidation .

Q. What safety measures are essential when handling perchloric acid in laboratory experiments?

  • Methodological Answer :

  • Use fume hoods specifically designed for perchloric acid to prevent vapor accumulation (standard hoods may accumulate explosive perchlorate residues) .
  • Avoid dehydration (e.g., contact with strong dehydrating agents) to prevent formation of explosive anhydrous perchloric acid .
  • Implement frequent hood washdowns and use non-combustible materials in exhaust systems .

Q. How is perchloric acid applied in protein precipitation and ATP extraction workflows?

  • Methodological Answer :

  • Protein Precipitation : Use 4M perchloric acid to denature proteins in biological samples. Centrifuge at 10,000×g for 10 minutes to pellet precipitated proteins .
  • ATP Extraction : Ice-cold 4% perchloric acid rapidly halts enzymatic activity (e.g., Benzonase) while extracting ATP. Neutralize the supernatant with potassium bicarbonate before analysis .

Advanced Research Questions

Q. How can factorial design optimize perchloric acid conditions in kinetic spectrophotometric assays?

  • Methodological Answer :

  • Variable Optimization : Use a two-step experimental design to evaluate perchloric acid volume and concentration. For example, in diltiazem quantification, vary perchloric acid volume (Type A: fixed NaOH, variable HClO₄) and concentration (Type B: minimal HClO₄, variable NaOH) to maximize absorbance signals .
  • Response Variables : Monitor wavelength-specific absorbance maxima and reaction kinetics using time-resolved spectrophotometry .

Q. What strategies resolve contradictions in oxidative stability data for 2,3-Dimethylquinoxaline under perchloric acid conditions?

  • Methodological Answer :

  • Controlled Atmosphere Studies : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to differentiate thermal decomposition pathways.
  • pH-Dependent Stability Assays : Evaluate compound integrity across pH gradients (e.g., 0.1–10M HClO₄) using HPLC-UV to detect degradation products. Evidence from genotoxicity studies confirms 2,3-Dimethylquinoxaline’s stability in non-oxidizing acidic conditions .

Q. How does perchloric acid concentration modulate its dual role as a strong acid and oxidizer in quinoxaline derivatization?

  • Methodological Answer :

  • Low Concentration (≤70%) : Acts primarily as a strong acid (pKa ≈ -10), protonating substrates without significant oxidation. Ideal for catalysis in esterification or condensation reactions .
  • High Concentration/Heated Conditions : Exhibits strong oxidative properties, enabling nitro group introduction or ring functionalization. For example, hot concentrated HClO₄ can oxidize quinoxaline derivatives to quinoxaline N-oxides, requiring precise temperature control (≤200°C) to avoid explosive hazards .

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